An In-Depth Technical Guide to Antibacterial Agent 227: A Novel Seryl-tRNA Synthetase Inhibitor
An In-Depth Technical Guide to Antibacterial Agent 227: A Novel Seryl-tRNA Synthetase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 227, also identified as compound 29, is a novel synthetic molecule with demonstrated efficacy against Staphylococcus aureus, including multidrug-resistant and biofilm-forming strains. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and key biological data. Detailed experimental protocols for the determination of its minimum inhibitory concentration (MIC) and anti-biofilm activity are presented, based on established methodologies. Furthermore, this document elucidates the cellular signaling pathway affected by this agent, offering a visual representation of its molecular mechanism of action.
Chemical Structure and Properties
Antibacterial agent 227 is chemically identified as 3-[N'-(2-hydroxy-3-methoxybenzylidene)hydrazino]-6-methyl-4H-[1][2]triazin-5-one. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₃N₅O₃ | |
| Molecular Weight | 275.26 g/mol | |
| CAS Number | 301304-67-6 | |
| SMILES | O=C1NC(=NN=C1C)NN=CC=2C=CC=C(OC)C2O |
Mechanism of Action: Inhibition of Seryl-tRNA Synthetase
Antibacterial agent 227 functions as a potent inhibitor of seryl-tRNA synthetase (SerRS)[1]. SerRS is a crucial enzyme responsible for the attachment of the amino acid serine to its corresponding transfer RNA (tRNA), a vital step in protein synthesis. By inhibiting SerRS, the agent effectively disrupts the production of essential proteins, leading to the suppression of bacterial growth and viability. This targeted mechanism of action makes it a promising candidate for combating bacterial infections.
Signaling Pathway: The Stringent Response
The inhibition of an aminoacyl-tRNA synthetase, such as SerRS, mimics amino acid starvation within the bacterial cell. This condition triggers a cascade of events known as the stringent response. The accumulation of uncharged tRNA molecules activates the enzyme RelA, which in turn synthesizes the alarmones guanosine (B1672433) pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp). These molecules act as global regulators, redirecting cellular resources from growth and proliferation towards survival under stress. This includes the downregulation of ribosome and tRNA synthesis and the upregulation of amino acid biosynthesis pathways.
Biological Activity
Antibacterial agent 227 has demonstrated significant activity against Staphylococcus aureus, a common and often drug-resistant pathogen.
| Parameter | Value | Target Organism | Reference |
| Minimum Inhibitory Concentration (MIC) | 32 µg/mL | Staphylococcus aureus 25923 (planktonic culture) | [1] |
| Anti-biofilm Activity | Significant inhibition | Staphylococcus aureus 25923 (biofilm culture) | |
| Gram-Negative Activity | No significant activity | Escherichia coli | [1] |
Experimental Protocols
The following are detailed methodologies for assessing the antibacterial and anti-biofilm properties of compounds like Antibacterial agent 227. These protocols are based on established standards and the information available from the primary literature describing this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
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Preparation of Antibacterial Agent:
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Dissolve Antibacterial agent 227 in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
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Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
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Preparation of Bacterial Inoculum:
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Culture S. aureus (e.g., ATCC 25923) in CAMHB overnight at 37°C.
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Dilute the overnight culture in fresh CAMHB and incubate until it reaches the logarithmic growth phase.
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Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
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Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
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Inoculation and Incubation:
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Add 50 µL of the final bacterial inoculum to each well of the microtiter plate, resulting in a total volume of 100 µL per well.
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Include a positive control (bacteria with no compound) and a negative control (broth only).
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Incubate the plate at 37°C for 18-24 hours.
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Determination of MIC:
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The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.
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Biofilm Inhibition Assay
This protocol is used to assess the ability of an antibacterial agent to prevent the formation of biofilms.
Methodology:
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Preparation of Bacterial Inoculum:
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Prepare a standardized bacterial suspension of S. aureus as described in the MIC assay protocol.
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Plate Setup:
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In a 96-well flat-bottom microtiter plate, add 100 µL of the bacterial inoculum to each well.
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Add 100 µL of varying concentrations of Antibacterial agent 227 (prepared in a suitable growth medium like Tryptic Soy Broth supplemented with glucose) to the wells. Include a control group with no compound.
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Incubation:
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Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.
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Quantification of Biofilm:
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After incubation, gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
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The remaining adherent biofilm can be quantified using various methods, such as crystal violet staining.
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Add a 0.1% crystal violet solution to each well and incubate for 15 minutes.
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Wash away the excess stain with water.
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Solubilize the stained biofilm with an appropriate solvent (e.g., 30% acetic acid or ethanol).
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The reduction in absorbance in the presence of the compound indicates biofilm inhibition.
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Conclusion
Antibacterial agent 227 is a promising new antibacterial compound with a well-defined mechanism of action targeting seryl-tRNA synthetase. Its efficacy against Staphylococcus aureus, particularly its ability to inhibit biofilm formation, warrants further investigation and development. The experimental protocols and pathway information provided in this guide serve as a valuable resource for researchers in the field of antimicrobial drug discovery.
